呋喃酰

描述

Furil is a synthetic compound that is used in a variety of laboratory settings. It is a powerful and versatile reagent that is used to catalyze a wide range of reactions, from simple organic syntheses to complex biochemistry. Furil has a wide range of applications in the laboratory, from the synthesis of pharmaceuticals to the production of specialty chemicals.

科学研究应用

抗菌剂

呋喃酰衍生物,特别是席夫碱,已显示出作为抗菌剂的良好效果。 一项研究表明,一种基于呋喃酰的不对称席夫碱表现出强大的抗菌活性,其功效超过了标准的强力霉素药物 . 这表明呋喃酰化合物可以被优化为抗击抗微生物感染的新型药物。

配位化学中的螯合配体

呋喃酰化合物因其与各种金属离子配位的能力而被用作螯合配体。 该性质在金属配合物的合成中至关重要,金属配合物具有广泛的应用,包括催化和材料科学 .

催化剂

呋喃酰的化学结构使其能够在各种化学反应中充当催化剂。 它在催化中的应用可以导致更高效和更环保的化学过程 .

染料和颜料

呋喃酰衍生物可以被合成以用作染料。 它们结构的多功能性允许各种颜色和性质,使其适合用于染色织物和其他材料的工业应用 .

聚合引发剂

呋喃酰化合物的反应活性使其适合用作聚合过程中的引发剂。 该应用在生产塑料和其他聚合物材料中意义重大 .

发光化合物

呋喃酰及其衍生物可以被结构化为表现出发光。 该性质在开发光学材料、传感器和生物成像剂中很有价值 .

治疗剂

研究表明,基于呋喃酰的化合物可以被开发成治疗诸如癌症和细菌感染等疾病的治疗剂。 它们的生物活性是药物研究中的一个关键领域 .

酶反应调节剂

呋喃酰席夫碱中的亚胺基团可以与各种亲核试剂和亲电试剂相互作用,可能抑制酶反应和DNA复制。 这使它们成为旨在预防疾病的药物开发的候选者 .

安全和危害

作用机制

Target of Action

Furil, also known as α-furil or 2,2′-furil, is a furan compound It’s known that furil can interact with various biological molecules due to its chemical structure .

Mode of Action

Furil’s mode of action is complex and multifaceted. One study suggests that Furil can undergo a reaction with substituted phenols in the presence of an ionic liquid . This reaction involves the formation of a triplet excited state of Furil, which then interacts with the phenols to form a new transient species . This suggests that Furil can participate in chemical reactions that lead to the formation of new compounds.

Biochemical Pathways

For instance, its interaction with phenols suggests it may play a role in pathways involving these compounds .

Pharmacokinetics

These properties are crucial for understanding a compound’s bioavailability and overall pharmacokinetics

生化分析

Biochemical Properties

Furil has been found to interact with a variety of enzymes and proteins. A study showed that Furil can be amalgamated with 1,2-diaminotoluene to produce a Schiff base . This interaction suggests that Furil may play a role in various biochemical reactions.

Molecular Mechanism

Its ability to form a Schiff base with 1,2-diaminotoluene suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

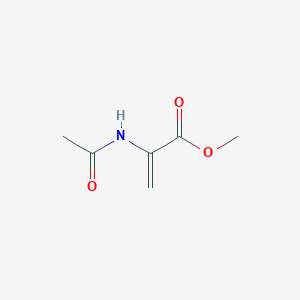

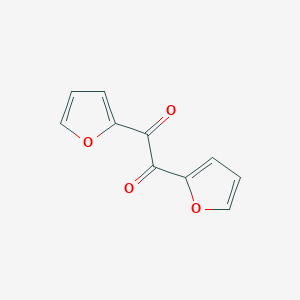

IUPAC Name |

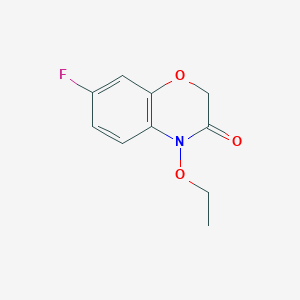

1,2-bis(furan-2-yl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPUVBFQXJHYNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049413 | |

| Record name | alpha-Furil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

492-94-4 | |

| Record name | Furil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Furil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanedione, 1,2-di-2-furanyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Furil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-furil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-FURIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AFE4C3P1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of furil?

A1: Furil has a molecular formula of C10H6O4 and a molecular weight of 190.15 g/mol. [, , ]

Q2: What are the key spectroscopic characteristics of furil?

A2: Furil exhibits characteristic spectroscopic signals in various techniques. * IR spectroscopy: The presence of carbonyl groups is confirmed by strong absorption bands around 1660-1680 cm-1. [, ]* NMR spectroscopy: Furil displays distinct signals in both 1H and 13C NMR spectra, allowing for structural elucidation and confirmation. [, ] * Mass spectrometry: Furil shows a characteristic molecular ion peak (M+) corresponding to its molecular weight. [, ]

Q3: Are there any notable material compatibility concerns with furil?

A3: Specific material compatibility information for furil is limited in the provided research.

Q4: Does furil exhibit catalytic activity?

A5: While not inherently a catalyst, furil serves as a precursor for ligands used in the development of various catalysts. For instance, furil-derived ligands have been utilized in the synthesis of dioxomolybdenum(VI) complexes, which are known for their relevance in oxygen transfer reactions. []

Q5: What are the applications of furil in organic synthesis?

A6: Furil plays a crucial role in organic synthesis as a versatile building block. Its reactivity stems from the presence of two electrophilic carbonyl groups, allowing for diverse transformations such as:* Benzoin condensation: Furil can undergo benzoin condensation in the presence of a suitable catalyst, such as thiamine (vitamin B1), to form furoin. [, , ] * Oxidation: Furoin, the product of benzoin condensation, can be further oxidized to furil using oxidants like CuSO4-pyridine. [, ] * Imidazole synthesis: Furil reacts with ammonium acetate to form 2,4,5-tri(furan-2-yl)-1H-imidazole, a compound containing both furan and imidazole rings. []

Q6: Have computational methods been used to study furil?

A7: Yes, computational chemistry plays a significant role in understanding furil's properties and reactivity. Density functional theory (DFT) calculations have been employed to:* Study conformational preferences: DFT calculations have elucidated the conformational landscape of furil, revealing the presence of multiple conformers with varying energies and geometries. [, ]* Investigate photoisomerization: DFT calculations have provided insights into the photoisomerization of furil, a process where the molecule undergoes a structural change upon light absorption. []

Q7: How do structural modifications of furil impact its activity?

A8: Structural modifications of furil can significantly influence its reactivity and biological activity. For example:* Introduction of substituents: Adding substituents to the furan rings can alter the electron density of the molecule, affecting its reactivity in various chemical reactions. [] * Formation of derivatives: Converting furil into derivatives like furoin, furil dioxime, or incorporating it into macrocyclic structures can lead to compounds with distinct properties and applications. [, , , ]

Q8: What are the common formulation strategies for furil and its derivatives?

A9: Formulation strategies for furil and its derivatives depend on the specific application. For instance:* Solid-state polymerization: Furil can be polymerized in the solid state by reaction with AsF5, resulting in a polymeric material with potential applications in materials science. []* Incorporation into electrodes: Furil has been utilized as a neutral carrier in the development of PVC membrane electrodes for the selective detection of Al3+ ions. []

Q9: What analytical methods are used to characterize and quantify furil?

A10: A variety of analytical techniques are employed to characterize and quantify furil, including:* Spectroscopic methods: IR, NMR, and UV-Vis spectroscopy are routinely used to confirm the identity and purity of furil. [, , ]* Chromatographic techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are used to analyze furil in complex mixtures. [, ] * Electrochemical techniques: Electrochemical methods, such as cyclic voltammetry, have been utilized to study the reduction behavior of furil and its derivatives. []

Q10: Are there any known toxicological concerns with furil?

A11: While limited toxicological data is available for furil itself, some research suggests potential cytotoxicity of certain furil derivatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[4-(2,3-dihydroxypropoxy)phenyl]methane](/img/structure/B128630.png)

![1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone](/img/structure/B128639.png)